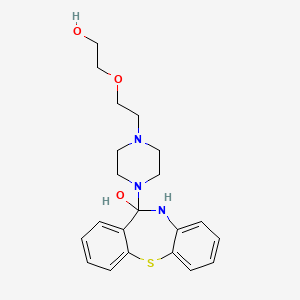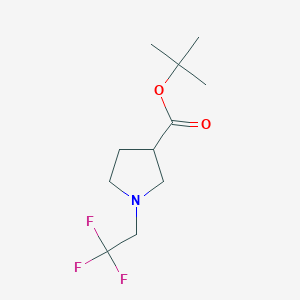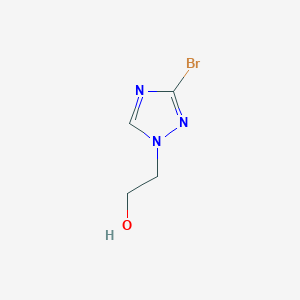
Quetol
Vue d'ensemble
Description
Quetol, also known as ethylene glycol diglycidyl ether, is a low viscosity epoxy resin. It is a versatile compound that is miscible with alcohols, acetone, and water. This compound is widely used in various fields due to its unique properties, such as its ability to form a lower viscosity embedding medium, which is beneficial for applications like electron microscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quetol is synthesized through the reaction of ethylene glycol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Reaction of Ethylene Glycol with Epichlorohydrin: Ethylene glycol reacts with epichlorohydrin to form a diglycidyl ether intermediate.
Neutralization: The intermediate is then neutralized with a base, such as sodium hydroxide, to form the final product, ethylene glycol diglycidyl ether.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Mixing: Ethylene glycol and epichlorohydrin are mixed in a reactor.
Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Neutralization: The reaction mixture is neutralized with a base.
Purification: The final product is purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Quetol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the epoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used
Applications De Recherche Scientifique
Quetol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Biology: Employed in the preparation of biological specimens for electron microscopy due to its low viscosity and excellent embedding properties.
Medicine: Utilized in the development of drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of coatings, adhesives, and composites due to its strong adhesive properties and chemical resistance
Mécanisme D'action
Quetol exerts its effects through the formation of cross-linked networks when it reacts with curing agents. The molecular targets include the epoxy groups, which react with amines, anhydrides, or other curing agents to form a three-dimensional network. This cross-linking process enhances the mechanical properties and chemical resistance of the final product .
Comparaison Avec Des Composés Similaires
Epoxy Resins: Such as bisphenol A diglycidyl ether and novolac epoxy resins.
Polyethylene Glycol Diglycidyl Ether: Another low viscosity epoxy resin with similar properties.
Uniqueness of Quetol: this compound is unique due to its low viscosity, which allows for better infiltration and embedding of specimens, especially in electron microscopy. Its miscibility with various solvents and its ability to form stable cross-linked networks make it a preferred choice in many applications .
Propriétés
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-5H-benzo[b][1,4]benzothiazepin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21(26)17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,22,25-26H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVJKBCKGWOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2(C3=CC=CC=C3SC4=CC=CC=C4N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B1406690.png)

![C-[5-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate](/img/structure/B1406692.png)

![N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride](/img/structure/B1406699.png)
![3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406700.png)
![4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406702.png)


![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)



